![molecular formula C17H20N2O3 B11830717 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one CAS No. 321997-84-6](/img/structure/B11830717.png)
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is a synthetic organic compound that features a quinoline moiety linked to a piperidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via the Skraup synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a Mannich reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Piperidone derivatives: Compounds with a piperidinone ring that have various pharmacological activities.
Uniqueness
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is unique due to its specific combination of a quinoline and a piperidinone structure, which may confer unique biological activities and pharmacological properties.
Eigenschaften
CAS-Nummer |
321997-84-6 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





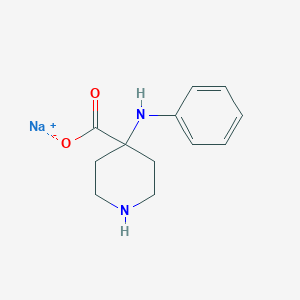
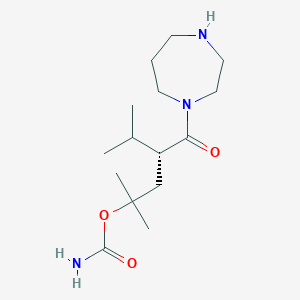

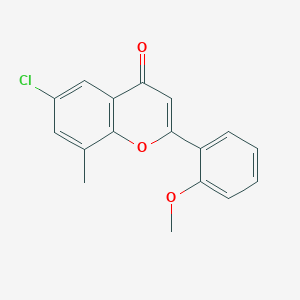
![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)
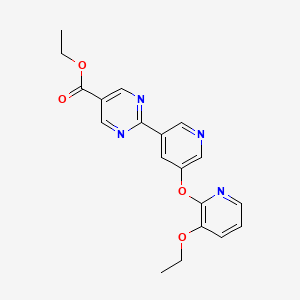
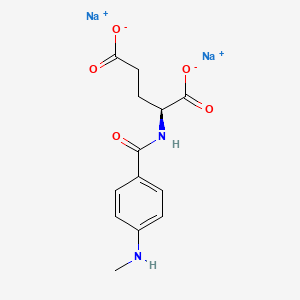
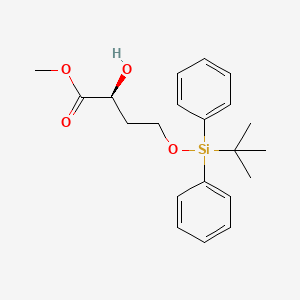

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)

